molecular formula C14H14FN B3152040 N-(2-Fluorobenzyl)-2-methylaniline CAS No. 726160-97-0

N-(2-Fluorobenzyl)-2-methylaniline

Cat. No. B3152040
CAS RN: 726160-97-0
M. Wt: 215.27 g/mol
InChI Key: RDHSKKKPERQBJX-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)-2-methylaniline” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

Scientific Research Applications

Synthesis and Chemical Properties

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, have been extensively studied for their synthesis methods due to their relevance in manufacturing pharmaceuticals and agrochemicals. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, was developed to address the challenges associated with its conventional synthesis routes. This method involves the bromination of 2-fluoroaniline and represents a significant advancement in the synthesis of fluorinated biphenyl compounds, highlighting the continuous effort in improving the efficiency and safety of synthesizing fluorinated organic molecules (Qiu et al., 2009).

Applications in Molecular Imaging and Fluorescence

The application of fluorinated compounds in molecular imaging and as fluorescent dyes is another area of significant interest. Methylene blue, a fluorescent dye, has seen emerging roles in intraoperative fluorescent imaging, demonstrating the potential of fluorinated compounds in enhancing the capabilities of medical diagnostics through fluorescence-guided surgery techniques (Cwalinski et al., 2020). This review underscores the importance of developing new fluorophores and fluorescent probes for various biomedical applications, including cancer detection and surgical guidance.

Metal Complexes and Coordination Chemistry

The study of metal(II) 2-fluorobenzoate complexes provides insights into the structural diversity and potential applications of fluorinated compounds in materials science and coordination chemistry. These complexes exhibit a range of structural motifs, including monomeric, dimeric, ionic, and polymeric forms, which could be leveraged for developing new materials with specific physical and chemical properties (Öztürkkan & Necefoğlu, 2022).

Environmental and Biological Implications

The review of the occurrence, fate, and behavior of parabens, which share structural similarities with N-(2-Fluorobenzyl)-2-methylaniline due to the presence of aromatic rings and functional groups, in aquatic environments highlights the environmental impact of such compounds. Despite their widespread use and relatively efficient removal from wastewater, parabens persist at low levels in the environment, necessitating further research into their long-term effects (Haman et al., 2015).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSKKKPERQBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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